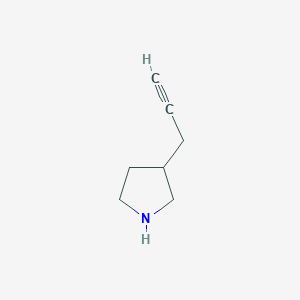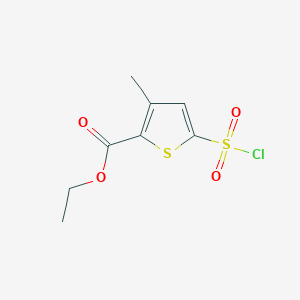![molecular formula C12H17NO2 B13222317 N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide, also known by its chemical formula C₁₃H₁₉NO₃, is a derivative of acetamide It features a methyl group (CH₃) attached to the third position of a phenyl ring, along with an additional methoxy group (OCH₃) at the fifth position The propan-2-yloxy group (also called isopropoxy) is connected to the phenyl ring, resulting in a unique structure
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide involves several steps. While specific methods may vary, a common approach includes the following steps:
Acylation Reaction:
Etherification: The acetate is then treated with isopropyl alcohol (propan-2-ol) in the presence of an acid catalyst to form the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.
Chemical Reactions Analysis
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Pharmaceuticals: It may serve as a precursor for drug development.
Biological Studies: Investigating its effects on cellular processes and receptors.
Potential Therapeutic Applications: Assessing its pharmacological properties.
Fine Chemicals: Used in specialty chemicals and intermediates.
Mechanism of Action
The exact mechanism of action for N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, similar compounds include other acetamides, phenyl derivatives, and isopropyl-substituted molecules.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-methyl-5-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)15-12-6-9(3)5-11(7-12)13-10(4)14/h5-8H,1-4H3,(H,13,14) |
InChI Key |
AENAYVQEYXMYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


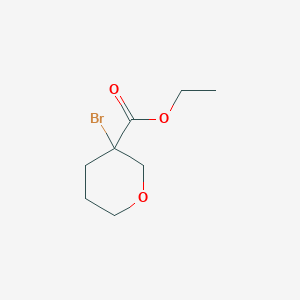
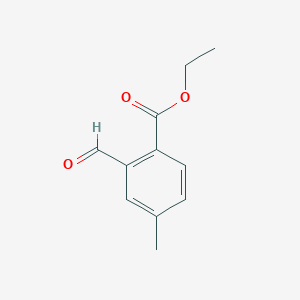



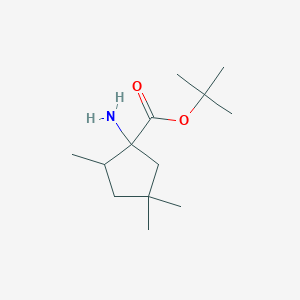
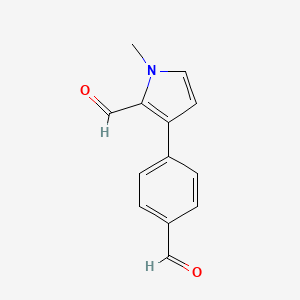
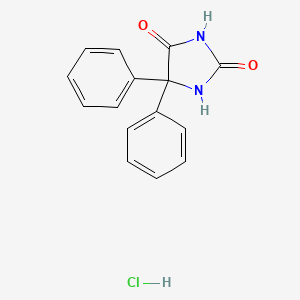
![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
